molecular formula C12H19NO4 B12987015 tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate

Cat. No.: B12987015
M. Wt: 241.28 g/mol
InChI Key: IVPIRJFRWUINKC-UHFFFAOYSA-N
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Description

tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate: is a spirocyclic compound that features a unique structure combining a spiro ring system with a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: Spirocyclic ketone and tert-butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions, using efficient purification techniques, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The carbamate group can participate in substitution reactions, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized spirocyclic derivatives.

    Reduction: Reduced alcohols or amines.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The unique structure of the compound makes it a candidate for drug development, especially in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The spirocyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

  • tert-Butyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate
  • tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate
  • tert-Butyl (2-azaspiro[3.4]octan-6-yl)carbamate

Comparison:

  • Structural Differences: The position and nature of the functional groups in the spirocyclic ring differentiate these compounds.
  • Reactivity: The reactivity of these compounds varies based on the electronic and steric effects of the substituents.
  • Applications: Each compound has unique applications based on its structure, with some being more suitable for medicinal chemistry, while others are better for material science.

Conclusion

tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate is a compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable building block in organic synthesis, drug development, and material science. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl N-(8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-4-12(5-8)7-16-6-9(12)14/h8H,4-7H2,1-3H3,(H,13,15)

InChI Key

IVPIRJFRWUINKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)COCC2=O

Origin of Product

United States

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